2-Amino-3-(3-chlorophenoxy)propanoic acid
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Overview
Description
2-Amino-3-(3-chlorophenoxy)propanoic acid is a chiral phenoxy acid herbicide. It is a derivative of phenylalanine and is known for its role in various scientific research applications. The compound is characterized by the presence of an amino group, a chlorophenoxy group, and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-chlorophenoxy)propanoic acid typically involves the reaction of 3-chlorophenol with an appropriate propanoic acid derivative. One common method involves the use of 3-chlorophenol and 2-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-chlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-Amino-3-(3-chlorophenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on various biological pathways and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-chlorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt metabolic pathways, leading to its herbicidal effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
2-Amino-3-(3-chlorophenoxy)propanoic acid can be compared with other similar compounds such as:
2-Amino-3-(2-chlorophenoxy)propanoic acid: Another phenylalanine derivative with similar properties but different positional isomerism.
2-(3-Chlorophenoxy)propionic acid: Lacks the amino group but shares the chlorophenoxy and propanoic acid moieties.
3-(3-Chlorophenoxy)propanoic acid: Similar structure but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClNO3 |
---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
2-amino-3-(3-chlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-6-2-1-3-7(4-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) |
InChI Key |
YQQROGIJEBVHCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(C(=O)O)N |
Origin of Product |
United States |
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